BenchChemオンラインストアへようこそ!

3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid

Medicinal chemistry Structure–activity relationship Physicochemical profiling

CAS 101413-75-6 is a benzothiazine–benzoic acid hybrid with confirmed HIV-1 integrase 3'-processing (IC₅₀ 79 µM) and strand-transfer (IC₅₀ 72 µM) inhibitory activity. Unlike simpler acetic acid analogs, its unique meta-carboxyanilide pharmacophore and free carboxylic acid handle enable direct SAR expansion. With 24 bioactivity data points across 18 protein targets, it reduces screening redundancy for polypharmacology and antiviral drug discovery programs.

Molecular Formula C17H14N2O4S
Molecular Weight 342.37
CAS No. 101413-75-6
Cat. No. B2966250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid
CAS101413-75-6
Molecular FormulaC17H14N2O4S
Molecular Weight342.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C17H14N2O4S/c20-15(18-11-5-3-4-10(8-11)17(22)23)9-14-16(21)19-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2,(H,18,20)(H,19,21)(H,22,23)
InChIKeyZPEIYPUOQMCHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic Acid (CAS 101413-75-6): Structural Identity and Procurement-Relevant Physicochemical Profile


3-[2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid (CAS 101413-75-6) is a benzothiazine–benzoic acid hybrid small molecule (C₁₇H₁₄N₂O₄S, MW 342.4 g/mol) containing a 3-oxo-1,4-benzothiazine-2-acetic acid core linked via an amide bond to a meta-aminobenzoic acid moiety [1]. The compound is indexed in PubChem (CID 2876008) and ChEMBL (CHEMBL370611) with a reported Max Phase of Preclinical, and features three hydrogen bond donors, five hydrogen bond acceptors, a computed XLogP3-AA of 1.8, and a topological polar surface area of 95.5 Ų, all consistent with oral drug-like space (zero RO5 violations) [1][2].

Why In-Class Benzothiazine Acetic Acid Derivatives Cannot Substitute for 3-[2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic Acid (CAS 101413-75-6)


Benzothiazine-2-acetic acid derivatives exhibit wide-ranging biological activity profiles depending on the nature of the N4 substituent, the C2 appendage, and the aryl ring electronics [1]. The presence of a meta-carboxyanilide amide linkage in CAS 101413-75-6 confers a unique combination of hydrogen-bonding capacity (three HBD, five HBA) and an acidic functional group (benzoic acid, predicted pKₐ ~4) that is absent in the parent acetic acid (CAS 6270-74-2) and is geometrically distinct from the para-substituted analog [2]. Generic substitution with simpler benzothiazine-2-acetic acids or ester pro-drugs thus risks loss of the specific pharmacophoric features required for target engagement, as evidenced by the compound's distinct bioactivity fingerprint in ChEMBL (24 records across 18 targets) [1].

Quantitative Differential Evidence: CAS 101413-75-6 versus Closest Structural Analogs


Meta-Carboxyanilide vs. Unsubstituted Acetic Acid: Hydrogen-Bonding Capacity and Polarity Differentiation

CAS 101413-75-6 bears a meta-aminobenzoic acid amide substituent that increases both hydrogen-bond donor count (3 vs. 1) and topological polar surface area (95.5 Ų vs. ~58 Ų) compared to the parent 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (CAS 6270-74-2), while moderately elevating lipophilicity (XLogP3-AA 1.8 vs. estimated ~0.3 for the parent acid) [1].

Medicinal chemistry Structure–activity relationship Physicochemical profiling

HIV-1 Integrase Inhibition: A Unique Biological Fingerprint Not Shared by Parent Benzothiazine Acetic Acid

CAS 101413-75-6 inhibited HIV-1 integrase 3'-processing catalytic activity with an IC₅₀ of 79 µM and strand-transfer activity with an IC₅₀ of 72 µM as reported in ChEMBL from a 2005 J. Med. Chem. study, while the parent benzothiazine-2-acetic acid (CAS 6270-74-2) has no recorded integrase inhibitory activity in public databases [1].

Antiviral research HIV integrase Biochemical profiling

Meta- vs. Para-Carboxyanilide Analogs: Regioisomeric Impact on Drug-Likeness Parameters

The meta-substitution pattern of the benzoic acid moiety in CAS 101413-75-6 results in a computed AlogP of 2.83 and a Quantitative Estimate of Drug-likeness (QED) score of 0.79, compared to the para-substituted analog 4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid (AlogP ~2.5 estimated, QED ~0.74 estimated), indicating slightly superior drug-likeness for the meta isomer [1].

Isomer comparison Drug-likeness Computational chemistry

Free Carboxylic Acid vs. Methyl Ester Prodrug Forms: Implications for Direct Biological Screening

CAS 101413-75-6 contains a free benzoic acid group (predicted pKₐ ~4.0), whereas the closely related methyl ester analog (methyl 4-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate, CAS 304897-00-5) requires enzymatic or chemical hydrolysis to unmask the carboxylic acid, adding an uncontrolled variable in in vitro assays .

Prodrug strategy Functional group availability Screening readiness

Absence of Trifluoromethyl Substitution: Differentiated Metabolic Stability and Potency Profile vs. 6-CF₃ Analog

Unlike the 6-trifluoromethyl-substituted analog (3-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoic acid, CAS 692264-26-9; MW 410.37; XLogP3-AA estimated ~2.8), CAS 101413-75-6 lacks the strong electron-withdrawing -CF₃ group, resulting in lower molecular weight (ΔMW = –68 g/mol), reduced lipophilicity (ΔXLogP3-AA ≈ –1.0), and potentially lower CYP450-mediated metabolic stability—a trade-off relevant for fragment-based or oral drug discovery campaigns [1].

Metabolic stability Electron-withdrawing groups Lead optimization

Broad-Spectrum Target Engagement Profile: 18 Unique Protein Targets vs. Narrow-Spectrum Benzothiazine Comparators

ChEMBL records indicate that CAS 101413-75-6 has been tested against 18 unique protein targets with 24 total bioactivity data points, a broader profiling footprint than the aldose-reductase-selective benzothiazine comparator SPR-210 (IC₅₀ = 9.5 nM for aldose reductase; limited off-target profiling reported in the primary literature) [1].

Polypharmacology Target profiling Chemogenomics

Recommended Application Scenarios for 3-[2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic Acid (CAS 101413-75-6) Based on Quantitative Evidence


HIV-1 Integrase Inhibitor Fragment Evolution and Antiviral Drug Discovery

Given its confirmed HIV-1 integrase 3'-processing (IC₅₀ 79 µM) and strand-transfer (IC₅₀ 72 µM) inhibitory activity [1], CAS 101413-75-6 represents a chemically tractable starting point for fragment growing or scaffold hopping in antiviral drug discovery programs. Procurement of this specific compound—rather than the parent acetic acid or 6-CF₃ analog—is recommended for medicinal chemistry teams seeking to optimize the benzothiazine–carboxyanilide pharmacophore against validated integrase targets.

Polypharmacology Screening Libraries and Chemogenomic Profiling

With 24 bioactivity data points across 18 unique protein targets compiled in ChEMBL [1], CAS 101413-75-6 is a valuable addition to diversity-oriented or polypharmacology screening libraries. Its broad annotation reduces redundant screening costs and enables computational target prediction and off-target deconvolution in phenotypic screening campaigns.

Structure–Activity Relationship (SAR) Studies of Benzothiazine-2-Acetic Acid Derivatives

The compound serves as a key intermediate for SAR expansion due to its free meta-carboxylic acid handle, which allows direct amidation, esterification, or salt formation without prior deprotection—unlike the methyl ester prodrug form (CAS 304897-00-5) [1]. This functional group availability accelerates parallel synthesis and analog generation in medicinal chemistry workflows.

Physicochemical Benchmarking for Drug-Likeness Optimization

With a balanced physicochemical profile (MW 342.4, XLogP3-AA 1.8, TPSA 95.5 Ų, zero RO5 violations, QED 0.79) [1], CAS 101413-75-6 can be used as a reference standard for assessing the drug-likeness impact of structural modifications (e.g., introducing halogen substituents, varying the carboxylic acid position from meta to para, or converting the acid to ester prodrugs).

Quote Request

Request a Quote for 3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.